Pyrazolo[1,5-b]pyridazine deriv. 27
Description
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14N6O2/c1-2-15-13(11-21-24(15)20-6-1)14-5-7-19-18(23-14)22-12-3-4-16-17(10-12)26-9-8-25-16/h1-7,10-11H,8-9H2,(H,19,22,23) |
InChI Key |
WIIIHAKKVLVGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
GW806290X undergoes various chemical reactions, primarily involving its interaction with biological targets. The compound is known to inhibit the phosphorylation of specific substrates by GSK-3. This inhibition can be studied through various biochemical assays that measure the phosphorylation status of target proteins. Common reagents used in these reactions include adenosine triphosphate (ATP) and specific antibodies that recognize phosphorylated epitopes .
Scientific Research Applications
Pharmacological Activities
Pyrazolo[1,5-b]pyridazine derivative 27 exhibits a range of pharmacological activities that make it a candidate for drug development. Key areas of interest include:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-b]pyridazine derivatives possess significant antitumor properties. For instance, derivative 27 has been tested against various cancer cell lines, demonstrating potent cytotoxic effects, which are attributed to its ability to inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Research indicates that pyrazolo[1,5-b]pyridazine derivative 27 can modulate inflammatory pathways. In vitro studies have shown its effectiveness in reducing the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several case studies provide insights into the efficacy and applications of pyrazolo[1,5-b]pyridazine derivative 27:
-
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of derivative 27 on breast cancer cell lines. Results showed that compound 27 inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. Mechanistic studies suggested that this effect was mediated through the inhibition of specific kinases associated with cell cycle regulation . -
Case Study 2: Anti-inflammatory Potential
In another investigation, derivative 27 was administered in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues . -
Case Study 3: Antimicrobial Activity
A recent study assessed the antimicrobial properties of derivative 27 against multidrug-resistant bacterial strains. The compound exhibited promising activity with minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of GW806290X involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GW806290X prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models and neuroprotection in models of neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Kinase Inhibitors
a. Selectivity Against DYRK1A Derivative 27 outperforms other pyrazolo[1,5-b]pyridazine analogues in DYRK1A selectivity. For instance, N-methylation of the aminopyrimidine group in this series reduces inhibitory activity at GSK3β and CDK2 by two log units, enhancing DYRK1A specificity . In contrast, bioisosteric replacements of the pyrazolo[1,5-b]pyridazine core (e.g., triazolo[4,3-b]pyridine) result in diminished DYRK1A affinity due to disrupted hydrogen bonding with structural water molecules .
b. Comparison with Bacterial Kinase Inhibitors Compound 335, another pyrazolo[1,5-b]pyridazine derivative, inhibits bacterial ATP-dependent kinases (MurC, D, E, F) with IC50 values ranging from 0.5 to 10 µM. However, it lacks the selectivity profile of Derivative 27, which is tailored for eukaryotic kinases .
COX-2 Inhibitors
GW406381X, a pyrazolo[1,5-b]pyridazine-based COX-2 inhibitor, shares structural similarities with Derivative 27 but diverges in therapeutic application. GW406381X demonstrates efficacy in neuropathic pain models by suppressing central sensitization . Unlike Derivative 27, which prioritizes kinase selectivity, GW406381X incorporates a 4-(methylsulfonyl)phenyl group to enhance COX-2 binding .
Antimicrobial and Anticancer Agents
Similarly, pyrazolo[1,5-a]pyrimidines show antitrypanosomal activity but lack kinase-targeting precision .
Structural and Pharmacokinetic Comparisons
Core Modifications and Binding Affinity
| Compound | Core Structure | Target | Binding Affinity (IC50) | Selectivity Notes |
|---|---|---|---|---|
| Derivative 27 | Pyrazolo[1,5-b]pyridazine | DYRK1A | 3–10 nM | >100-fold over GSK3β, CDK2 |
| Compound 78 (Triazolo) | Triazolo[4,3-b]pyridine | DYRK1A | 15 nM | Reduced LE and LLE |
| GW406381X | Pyrazolo[1,5-b]pyridazine | COX-2 | 0.1 µM (in vivo efficacy) | Neuropathic pain model |
| Compound 335 | Pyrazolo[1,5-b]pyridazine | Bacterial kinases | 0.5–10 µM | Broad-spectrum inhibition |
Drug-Likeness and Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines exhibit high %ABS (76–88%) and favorable drug-likeness scores (DLS = 0.40–1.44), comparable to Derivative 27, which emphasizes LE (0.53) and LLE (6.18) .
Mechanistic Insights and Therapeutic Implications
Derivative 27’s selectivity arises from its interaction with a structural water molecule in DYRK1A’s ATP-binding pocket, a feature absent in less selective analogues . In contrast, COX-2 inhibitors like GW406381X rely on hydrophobic interactions with the enzyme’s active site . The structural flexibility of the pyrazolo[1,5-b]pyridazine core allows divergent optimization: Derivative 27 for kinase inhibition and GW406381X for anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
